molecular formula C13H9ClN2OS2 B2530384 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-86-9

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No. B2530384
CAS RN: 339018-86-9
M. Wt: 308.8
InChI Key: XGPQMRNTZNGMQV-UHFFFAOYSA-N
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Description

The compound "4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine" is a thienopyrimidine derivative, a class of compounds known for their diverse biological activities. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been studied for their potential use in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives can be complex and involves multiple steps. For instance, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized from methyl 2-aminothiophene-3-carboxylate through a five-step process, including cyclization and chlorination . Another synthesis approach involved the reaction of substituted phenols with a pyrido[3,2-d]pyrimidine derivative, which was prepared by cyclizing 3-amino-pyrido[3,2-d]thiophene with formamide . These methods highlight the intricate nature of synthesizing thienopyrimidine derivatives and the importance of each step in achieving the desired compound.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives has been studied using various spectroscopic techniques. For example, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which helps in understanding the stability and charge delocalization within the molecule . Such analyses are crucial for predicting the behavior of the compound, including its nonlinear optical properties and molecular docking potential.

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions that can modify their structure and properties. For instance, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines. The substitution of methylsulfanyl groups by N-nucleophiles can lead to amino-substituted pyrimidines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of different functional groups, such as methylsulfanyl or chlorophenoxy, can affect the compound's reactivity, solubility, and binding affinity to biological targets. The molecular docking results of related compounds suggest potential inhibitory activity against specific proteins, indicating their potential as chemotherapeutic agents . The selectivity of these compounds for certain receptors, such as the serotonin 5-HT6 receptor, is also a significant property that can be exploited for therapeutic purposes .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Thieno[3,2-d]pyrimidine derivatives, including structures similar to "4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine," have been highlighted for their synthesis through one-pot multicomponent reactions. These reactions utilize hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, demonstrating the compound's relevance in facilitating diverse chemical syntheses. This approach underscores the importance of these derivatives in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory and Anticancer Potential

Research has shown that pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. The structure-activity relationship (SAR) analyses of these compounds reveal their potential as anti-inflammatory agents by inhibiting vital inflammatory mediators. This suggests that derivatives like "4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine" could play a role in developing new anti-inflammatory and anticancer therapies (Rashid et al., 2021).

Optoelectronic Materials

Functionalized pyrimidines, including thieno[3,2-d]pyrimidine derivatives, have been explored for their applications in optoelectronic materials. These compounds are integral in developing luminescent small molecules and chelate compounds, highlighting their potential in fabricating materials for organic light-emitting diodes (OLEDs) and photoelectric conversion elements. The incorporation of thieno[3,2-d]pyrimidine structures into π-extended conjugated systems is valuable for creating novel optoelectronic materials, suggesting potential research and development avenues for "4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine" (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The future directions for research on “4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, polysubstituted azolo[1,5-a]pyrimidines are often the objects of research of organic chemists working in intersecting scientific fields .

properties

IUPAC Name

4-(4-chlorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQMRNTZNGMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

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